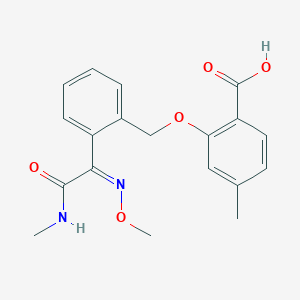
Dimoxystrobin-4-methylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimoxystrobin-4-methylbenzoic Acid is a chemical compound with the molecular formula C19H20N2O5 and a molecular weight of 356.373 g/mol . It is a derivative of dimoxystrobin, a strobilurin fungicide, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimoxystrobin-4-methylbenzoic Acid involves several steps. One common method includes the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source . This is followed by nucleophilic substitution reactions to introduce the desired functional groups. The reaction conditions typically involve the use of solvents like chlorobenzene and reagents such as potassium hydroxide (KOH) in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, nitration, and hydrolysis, followed by purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Dimoxystrobin-4-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in methanol are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoic acids .
Scientific Research Applications
Dimoxystrobin-4-methylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Dimoxystrobin-4-methylbenzoic Acid involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species (ROS). This results in the inhibition of fungal growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Epoxiconazole: Another fungicide with a similar mode of action.
Azoxystrobin: A strobilurin fungicide with a broader spectrum of activity.
Pyraclostrobin: Known for its high efficacy against a wide range of fungal pathogens.
Uniqueness
Dimoxystrobin-4-methylbenzoic Acid is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other strobilurin fungicides. Its ability to inhibit mitochondrial respiration with high specificity makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-9-15(19(23)24)16(10-12)26-11-13-6-4-5-7-14(13)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17- |
InChI Key |
VVBFFEYXSJKVET-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















